Cas no 162640-72-4 (N-(1,2,3-thiadiazol-4-ylmethylidene)hydroxylamine)

N-(1,2,3-thiadiazol-4-ylmethylidene)hydroxylamine structure
162640-72-4 structure
Product Name:N-(1,2,3-thiadiazol-4-ylmethylidene)hydroxylamine
CAS No:162640-72-4
MF:C3H3N3OS
MW:129.140418291092
CID:110019
PubChem ID:9581246
Update Time:2025-11-02

N-(1,2,3-thiadiazol-4-ylmethylidene)hydroxylamine Chemical and Physical Properties

Names and Identifiers

    • 1,2,3-Thiadiazole-4-carboxaldehyde,oxime
    • 1,2,3-Thiadiazole-4-carboxaldehyde,oxime(9CI)
    • (NE)-N-(thiadiazol-4-ylmethylidene)hydroxylamine
    • Z381627142
    • CS-0248035
    • N-[(1,2,3-Thiadiazol-4-yl)methylidene]hydroxylamine
    • 162640-72-4
    • AKOS004904425
    • SCHEMBL18980923
    • 1,2,3-thiadiazole-4-carbaldehyde oxime
    • N-(1,2,3-thiadiazol-4-ylmethylidene)hydroxylamine
    • EN300-38876
    • Inchi: 1S/C3H3N3OS/c7-4-1-3-2-8-6-5-3/h1-2,7H/b4-1+
    • InChI Key: CYZQLYOMDSQPDQ-DAFODLJHSA-N
    • SMILES: S1C=C(/C=N/O)N=N1

Computed Properties

  • Exact Mass: 129
  • Monoisotopic Mass: 129
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 96.5
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 86.6A^2
  • XLogP3: 0.5

N-(1,2,3-thiadiazol-4-ylmethylidene)hydroxylamine Pricemore >>

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Additional information on N-(1,2,3-thiadiazol-4-ylmethylidene)hydroxylamine

Comprehensive Overview of N-(1,2,3-thiadiazol-4-ylmethylidene)hydroxylamine (CAS No. 162640-72-4): Properties, Applications, and Innovations

The compound N-(1,2,3-thiadiazol-4-ylmethylidene)hydroxylamine (CAS No. 162640-72-4) is a specialized organic molecule featuring a unique 1,2,3-thiadiazole core linked to a hydroxylamine moiety. This structural combination grants it distinct chemical properties, making it a subject of interest in pharmaceutical research, agrochemical development, and material science. Its thiadiazole ring is known for its electron-rich nature, which enhances reactivity in synthetic pathways, while the hydroxylamine group contributes to its versatility as a building block for heterocyclic compounds.

In recent years, the demand for N-(1,2,3-thiadiazol-4-ylmethylidene)hydroxylamine has surged due to its potential applications in drug discovery and crop protection. Researchers are exploring its role as a precursor for bioactive molecules, particularly in designing antimicrobial agents and enzyme inhibitors. The compound's ability to modulate biological pathways aligns with the growing focus on sustainable agriculture and precision medicine, addressing global challenges like antibiotic resistance and food security.

From a synthetic chemistry perspective, CAS No. 162640-72-4 offers advantages in click chemistry and catalysis. Its thiadiazole-methylidene scaffold facilitates efficient cycloaddition reactions, a hotspot in green chemistry initiatives. Laboratories leveraging AI-driven molecular design often include this compound in virtual screening libraries due to its balanced lipophilicity and hydrogen-bonding capacity, traits critical for drug-likeness predictions.

Environmental and safety profiles of N-(1,2,3-thiadiazol-4-ylmethylidene)hydroxylamine are also under scrutiny. With increasing regulatory emphasis on REACH compliance and biodegradability, studies highlight its moderate stability under ambient conditions, favoring its use in low-persistence formulations. This aligns with the circular economy trends, where industries prioritize eco-friendly intermediates.

Innovations in nanotechnology have further expanded the utility of CAS No. 162640-72-4. Functionalized nanoparticles incorporating its derivatives exhibit enhanced catalytic activity in organic transformations, a topic frequently searched in ACS Journal databases. Additionally, its fluorescence properties are being harnessed for bioimaging probes, catering to the rising interest in theranostic platforms.

For researchers querying "synthesis of thiadiazole derivatives" or "hydroxylamine applications in medicinal chemistry," this compound serves as a pivotal reference. Its patent landscape reveals filings in biocidal compositions and electronic materials, reflecting cross-disciplinary relevance. Analytical techniques like HPLC-MS and NMR are commonly employed to characterize its purity, a detail often overlooked in generic supplier catalogs.

Market analysts note that N-(1,2,3-thiadiazol-4-ylmethylidene)hydroxylamine occupies a niche yet expanding segment in fine chemicals. Suppliers emphasizing GMP-grade batches and structure-activity relationship (SAR) data gain traction among buyers. As custom synthesis requests rise, this compound's role in high-throughput screening workflows underscores its industrial importance.

In conclusion, CAS No. 162640-72-4 exemplifies the convergence of academic curiosity and industrial pragmatism. Its multifaceted applications—from pharmaceutical intermediates to advanced material precursors—position it as a compound worthy of ongoing investigation. Future studies may unlock its potential in photopharmacology or supramolecular chemistry, domains gaining momentum in peer-reviewed literature.

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